

solubility of 1,2,3,4-Tetrahydroquinolin-8-ol in different solvents

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Compound of Interest

Compound Name: 1,2,3,4-Tetrahydroquinolin-8-ol

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An In-depth Technical Guide to the Solubility of **1,2,3,4-Tetrahydroquinolin-8-ol**

Abstract

This technical guide provides a comprehensive overview of the solubility of **1,2,3,4-tetrahydroquinolin-8-ol**, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. Due to a lack of publicly available quantitative solubility data for this specific compound, this guide focuses on the theoretical principles governing its solubility and provides detailed, field-proven experimental protocols for its determination. We will explore the physicochemical properties of **1,2,3,4-tetrahydroquinolin-8-ol**, predict its solubility behavior in various solvent systems, and offer step-by-step methodologies for accurate solubility measurement using the shake-flask method and potentiometric titration. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding and practical approach to characterizing the solubility of this and similar molecules.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical property that profoundly influences a drug candidate's lifecycle, from early-stage discovery to formulation and in-vivo efficacy.^{[1][2]} Poor aqueous solubility can lead to low bioavailability, erratic absorption, and challenges in developing suitable dosage forms. **1,2,3,4-Tetrahydroquinolin-8-ol** ($C_9H_{11}NO$, Molar Mass: 149.19 g/mol)

) is a heterocyclic compound featuring both a hydrogen-bond donating and accepting hydroxyl group and a basic secondary amine within a partially saturated bicyclic system.[3][4] This structure suggests a nuanced solubility profile that is highly dependent on the pH and polarity of the solvent. Understanding and accurately quantifying the solubility of this molecule is paramount for its progression as a potential therapeutic agent or as a scaffold for further chemical modification.[5][6]

The structure of **1,2,3,4-Tetrahydroquinolin-8-ol** dictates its potential for intermolecular interactions. The phenolic hydroxyl group can act as a hydrogen bond donor, while the lone pair on the nitrogen of the secondary amine and the oxygen of the hydroxyl group can act as hydrogen bond acceptors. The aromatic ring system contributes to its nonpolar character. This amphiphilic nature, combined with its ionizable groups, makes its solubility a complex but predictable property.

Physicochemical Properties and Predicted Solubility Profile

While specific experimental solubility data for **1,2,3,4-tetrahydroquinolin-8-ol** is not extensively reported in the public domain, we can infer its likely behavior from its structural features and computed properties.

Property	Value/Prediction	Source	Implication for Solubility
Molecular Formula	C ₉ H ₁₁ NO	PubChem	Indicates a relatively small molecule with heteroatoms.
Molar Mass	149.19 g/mol	PubChem	A low molar mass generally favors solubility.
XlogP	1.9 (Predicted)	PubChem	Suggests a moderate lipophilicity, indicating potential solubility in both polar and non-polar organic solvents, with limited aqueous solubility.
pKa	Not reported	-	The presence of a phenolic -OH (weakly acidic) and a secondary amine (-NH, weakly basic) suggests pH-dependent solubility.
Form	Solid	Sigma-Aldrich	The crystal lattice energy will need to be overcome for dissolution to occur.

Predicted Solubility Behavior:

- **Aqueous Solubility:** Based on the predicted XlogP of 1.9, the intrinsic aqueous solubility of the neutral form is expected to be low. The "like dissolves like" principle suggests that while the polar hydroxyl and amine groups can interact with water, the larger nonpolar carbocyclic ring system limits its miscibility.[\[7\]](#)

- pH-Dependent Solubility: As an amphoteric substance, its solubility in aqueous media will be significantly influenced by pH.
 - In acidic solutions ($\text{pH} < \text{pK}_a$ of the protonated amine), the secondary amine will be protonated to form a more polar and water-soluble ammonium salt.
 - In basic solutions ($\text{pH} > \text{pK}_a$ of the hydroxyl group), the phenolic hydroxyl group will be deprotonated to form a more polar and water-soluble phenoxide salt.
- Organic Solvents:
 - Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is expected due to the ability of these solvents to engage in hydrogen bonding with both the hydroxyl and amine groups.
 - Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated as these solvents can accept hydrogen bonds and have strong dipole moments to solvate the molecule.
 - Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted due to the overall polarity of the molecule imparted by the hydroxyl and amine functional groups.

The following table provides a qualitative prediction of solubility in common laboratory solvents.

Solvent	Solvent Type	Predicted Solubility	Rationale
Water	Polar Protic	Low (pH-dependent)	Limited by nonpolar ring system.
0.1 M HCl	Aqueous Acid	High	Formation of a soluble ammonium salt.
0.1 M NaOH	Aqueous Base	High	Formation of a soluble phenoxide salt.
Ethanol	Polar Protic	High	Strong hydrogen bonding interactions.
Methanol	Polar Protic	High	Strong hydrogen bonding interactions.
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Very High	Strong polar and hydrogen bond accepting properties.
Dichloromethane (DCM)	Moderately Polar	Moderate	Dipole-dipole interactions.
Hexane	Nonpolar	Low	Mismatch in polarity.

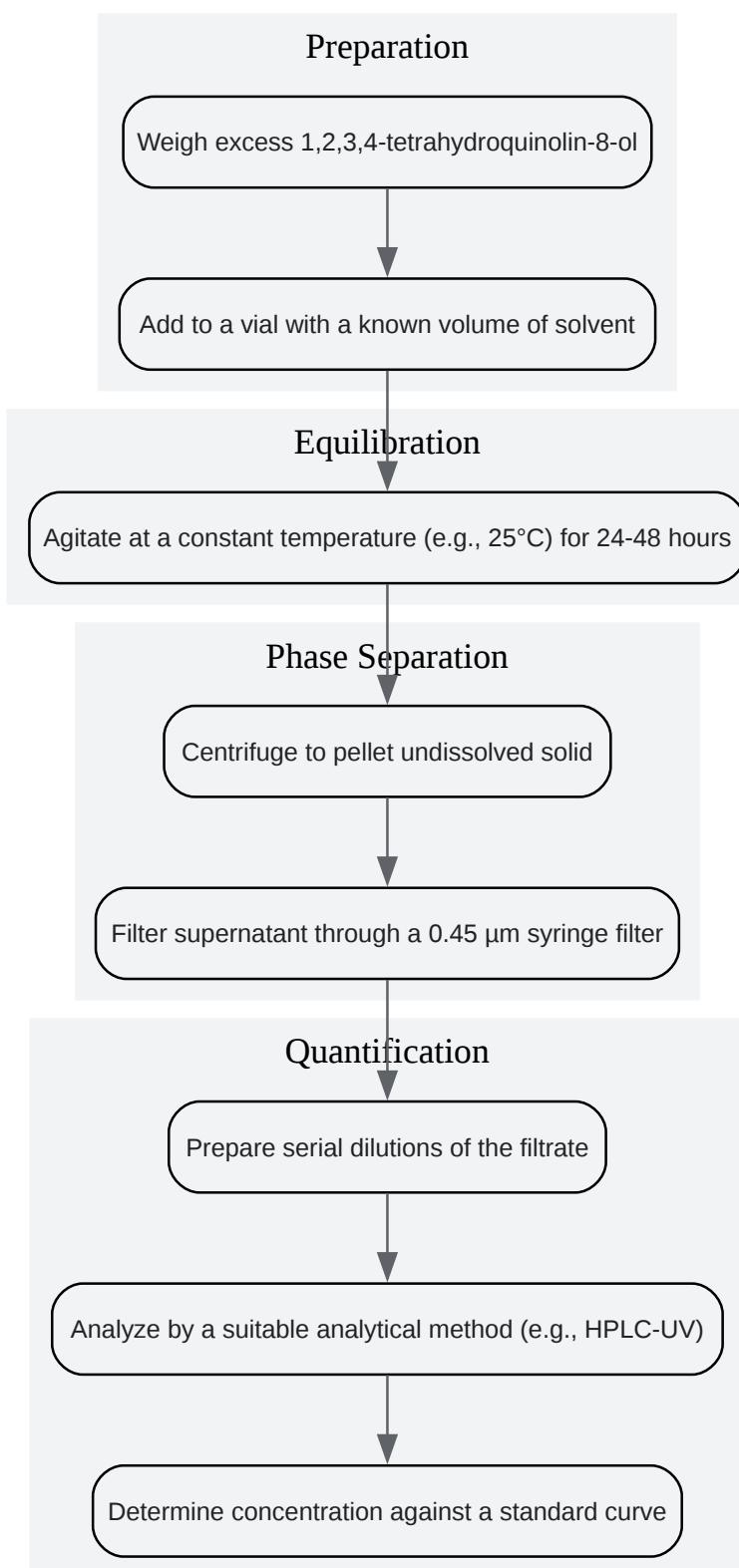
Experimental Determination of Thermodynamic Solubility

To obtain reliable, quantitative solubility data, a rigorous experimental approach is necessary. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[1][2][8]

The Shake-Flask Method

This method involves equilibrating an excess amount of the solid compound in a chosen solvent for a sufficient period to reach saturation. The concentration of the dissolved compound in the supernatant is then quantified.

Experimental Workflow Diagram:

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Caption: Workflow for the Shake-Flask Solubility Determination.

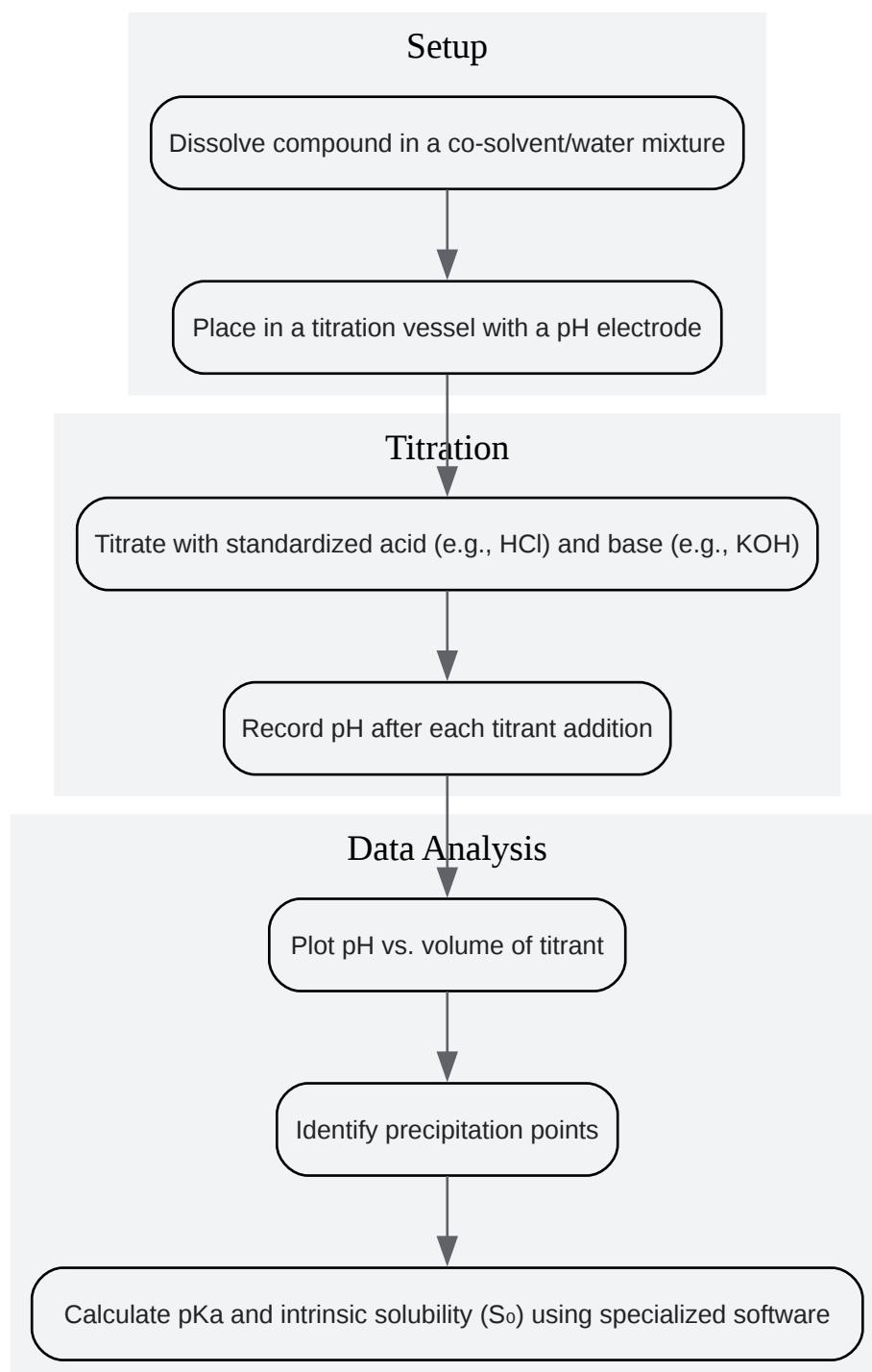
Detailed Protocol:

- Preparation of Solvent Systems: Prepare a range of solvents of interest (e.g., water, buffered solutions at various pH values, ethanol, DMSO).
- Addition of Compound: Add an excess amount of solid **1,2,3,4-tetrahydroquinolin-8-ol** to a series of glass vials. A general starting point is to add approximately 5-10 mg of the compound to 1 mL of the solvent. The key is to ensure undissolved solid remains at equilibrium.
- Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[\[2\]](#)[\[8\]](#)
- Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).
- Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For further purification, pass the supernatant through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic particles.[\[9\]](#)
- Quantification:
 - Prepare a stock solution of **1,2,3,4-tetrahydroquinolin-8-ol** of a known concentration in a suitable solvent (e.g., acetonitrile or methanol).
 - Generate a calibration curve by preparing a series of standard solutions from the stock solution.
 - Dilute the filtered supernatant with the same solvent used for the standards.
 - Analyze the standards and the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), and determine the concentration of the dissolved compound from the calibration curve.
- Data Reporting: Express the solubility in units such as mg/mL, µg/mL, or molarity (mol/L).

Potentiometric Titration for Ionizable Compounds

For ionizable compounds like **1,2,3,4-tetrahydroquinolin-8-ol**, potentiometric titration is a powerful technique to determine the intrinsic solubility (S_0) and the pK_a values simultaneously. [10] This method involves titrating a solution of the compound with an acid or base and monitoring the pH.

Experimental Workflow Diagram:



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Caption: Workflow for Potentiometric Solubility Determination.

Brief Protocol Outline:

- Sample Preparation: A known amount of **1,2,3,4-tetrahydroquinolin-8-ol** is dissolved in a mixture of water and a co-solvent (e.g., methanol) to ensure complete dissolution at the start of the experiment.
- Titration: The solution is titrated with a standardized acid (e.g., 0.1 M HCl) to a low pH, and then back-titrated with a standardized base (e.g., 0.1 M KOH) to a high pH. The pH is monitored continuously with a calibrated pH electrode.
- Data Analysis: The resulting titration curve (pH vs. volume of titrant) will show regions where the compound precipitates out of solution as its neutral, least soluble form. Specialized software is then used to analyze the titration data to determine the pKa values of the acidic and basic functional groups and to calculate the intrinsic solubility (S_0) of the neutral species. [\[10\]](#)[\[11\]](#)

Discussion and Interpretation of Results

The quantitative data obtained from these experiments will provide a comprehensive solubility profile of **1,2,3,4-tetrahydroquinolin-8-ol**.

- Shake-Flask Results: The solubility values in different solvents will confirm the predictions based on polarity and hydrogen bonding capacity. The data in aqueous buffers at various pH values will illustrate the pH-solubility profile, which is critical for predicting its absorption in the gastrointestinal tract.
- Potentiometric Titration Results: This method provides the intrinsic solubility (S_0), which is the fundamental solubility of the un-ionized form. This value is crucial for biopharmaceutical classification systems (BCS) and for understanding the dissolution behavior of the solid form. The determined pKa values are essential for predicting the ionization state of the molecule at different physiological pH values.

A low intrinsic aqueous solubility (e.g., < 100 μ g/mL) might classify **1,2,3,4-tetrahydroquinolin-8-ol** as a poorly soluble compound, necessitating formulation strategies such as salt formation, co-solvents, or amorphous solid dispersions to enhance its bioavailability for oral administration.

Conclusion

While specific quantitative solubility data for **1,2,3,4-tetrahydroquinolin-8-ol** is not readily available in published literature, this technical guide provides a robust framework for its determination and interpretation. By understanding its physicochemical properties and applying the detailed experimental protocols for the shake-flask method and potentiometric titration, researchers can generate the critical data needed to advance their drug discovery and development programs. The amphoteric nature of this molecule underscores the importance of a thorough pH-dependent solubility assessment to fully characterize its biopharmaceutical properties.

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